

Application Notes and Protocols for Cyanine7.5 Carboxylic Acid in Flow Cytometry

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Compound of Interest

Compound Name: Cyanine7.5 carboxylic

Cat. No.: B12377982

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These application notes provide a comprehensive guide to utilizing Cyanine7.5 (Cy7.5) carboxylic acid and its derivatives in flow cytometry. This near-infrared (NIR) fluorescent dye offers significant advantages for multicolor analysis, particularly in deep-tissue imaging and experiments where reducing autofluorescence is critical.

Introduction to Cyanine7.5 in Flow Cytometry

Cyanine7.5 is a fluorescent dye that operates in the near-infrared spectrum, with an excitation maximum around 788 nm and an emission maximum at approximately 808 nm.^[1] Its use in flow cytometry provides researchers with a distinct and reliable signal for cell sorting and analysis.^[1] The key benefits of employing Cy7.5-conjugated antibodies in flow cytometry include:

- **Reduced Autofluorescence:** Biological samples often exhibit autofluorescence in the visible spectrum. By utilizing the NIR spectrum, Cy7.5 minimizes this background interference, leading to improved signal-to-noise ratios.
- **Deeper Tissue Penetration:** NIR light can penetrate tissues more deeply than visible light, making Cy7.5 an excellent choice for in vivo flow cytometry applications.^[2]
- **Expanded Multicolor Capabilities:** The distinct spectral properties of Cy7.5 allow for its inclusion in complex multicolor panels with minimal spectral overlap with many common

fluorochromes, thereby expanding the number of parameters that can be analyzed simultaneously.

Cyanine7.5 carboxylic acid is the foundational molecule that can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to enable covalent conjugation to primary amines on antibodies and other proteins.

Data Presentation: Performance of Cyanine7.5 Conjugates

The following table summarizes the quantitative performance of common Cyanine7.5 tandem dyes, PE-Cy7 and APC-Cy7, in flow cytometry. The Stain Index is a measure of the brightness of a fluorochrome, calculated as the difference between the mean fluorescence intensity of the positive and negative populations, divided by twice the standard deviation of the negative population.[3] A higher stain index indicates better separation between positive and negative signals.[4] The signal-to-noise ratio (S/N) is another critical measure of resolving a stained population from background.

Fluorochrome	Excitation Max (nm)	Emission Max (nm)	Laser Line	Stain Index	Relative Brightness
PE-Cy7	~565	~778	Blue (488 nm), Yellow/Green (561 nm)	278.5	Bright
APC-Cy7	~650	~785	Red (633-640 nm)	42.2	Dim

Data compiled from multiple sources on a BD LSR II flow cytometer. Actual values may vary depending on the instrument, antibody conjugate, and experimental conditions.[4][5]

Experimental Protocols

I. Conjugation of Cyanine7.5 NHS Ester to an Antibody

This protocol describes the conjugation of a Cyanine7.5 NHS ester to an antibody for use in flow cytometry. The NHS ester reacts with primary amines on the antibody to form a stable amide bond.^[6]

Materials:

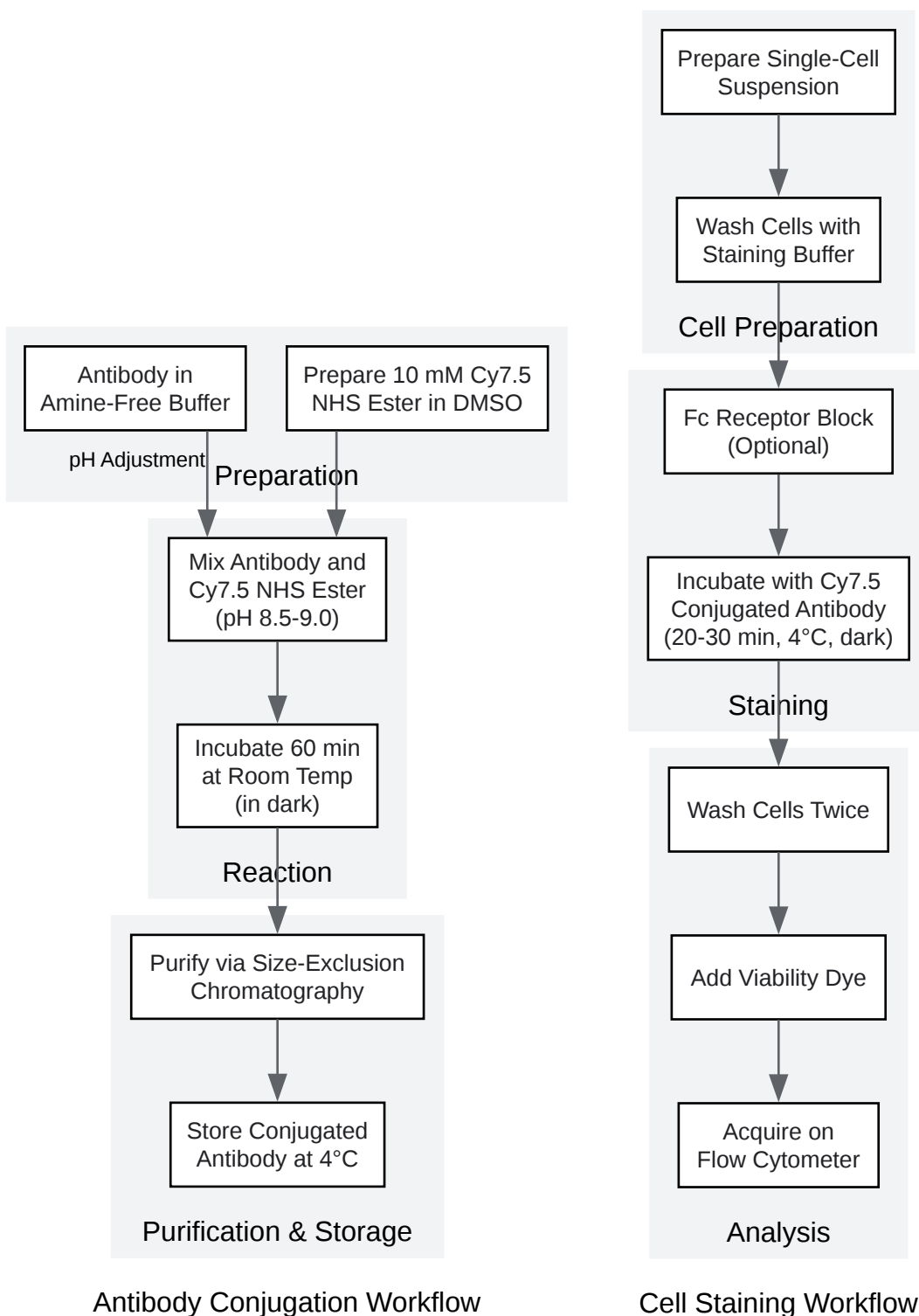
- Purified antibody (2-10 mg/mL in an amine-free buffer like PBS)
- Cyanine7.5 NHS Ester
- Anhydrous DMSO or DMF
- Reaction Buffer (1 M Sodium Bicarbonate, pH 8.5-9.0)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Quenching Reagent (optional, 1 M Tris-HCl, pH 8.0)
- Storage Buffer (PBS with 0.1% BSA and 0.02% sodium azide)

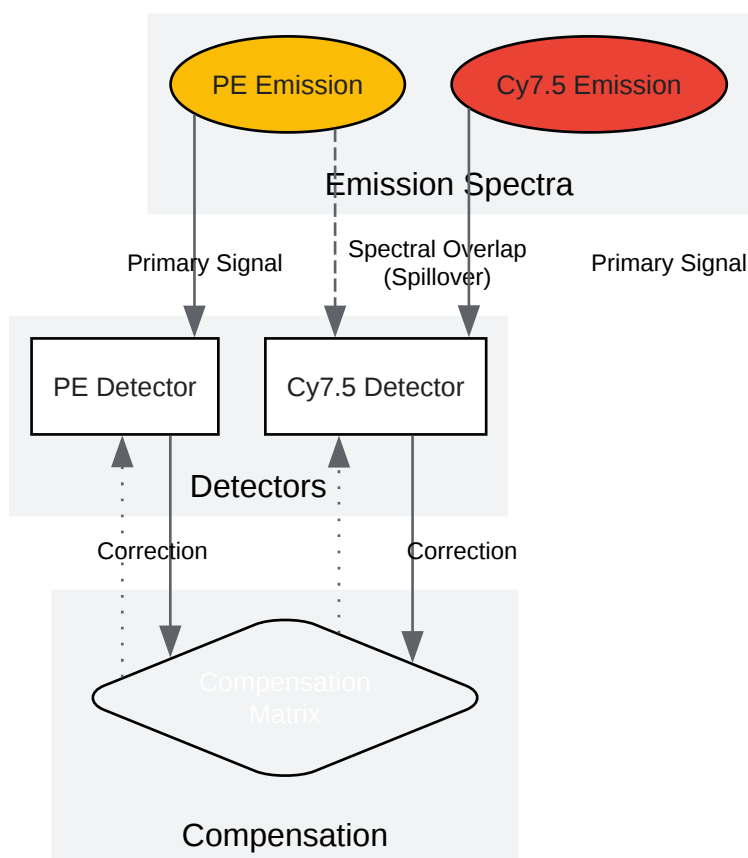
Procedure:

- Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange. The antibody concentration should be at least 2 mg/mL.^[6]
- Prepare Cy7.5 NHS Ester Stock Solution: Immediately before use, dissolve the Cy7.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.^{[6][7]}
- Conjugation Reaction:
 - Adjust the pH of the antibody solution to 8.5-9.0 using the Reaction Buffer.
 - Add the Cy7.5 NHS ester stock solution to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody).^[6]
 - Incubate the reaction for 60 minutes at room temperature, protected from light.^{[6][7]}

- Quenching (Optional): Add the Quenching Reagent to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to stop the reaction.[\[7\]](#)
- Purification: Separate the conjugated antibody from the unconjugated dye using a size-exclusion chromatography column equilibrated with Storage Buffer.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of Cy7.5 (~788 nm). A typical DOL for flow cytometry antibodies is between 3 and 7.

Diagram: Antibody Conjugation Workflow





Spectral Overlap and Compensation

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